Cas no 86867-99-4 (trans-4-(4-Bromophenyl)cyclohexanol)

trans-4-(4-Bromophenyl)cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Bromophenyl)cyclohexanol
- trans-4-(4-Bromophenyl)cyclohexanol
- 4-(4-bromophenyl)cyclohexan-1-ol
- (cis)-4-(4-bromophenyl)cyclohexanol
- trans-4-(p-bromophenyl)-cyclohexanol
- (trans)-4-(4-Bromophenyl)cyclohexanol
- cis-4-(4-Bromophenyl)cyclohexan-1-ol
- trans-4-(4-Bromophenyl)cyclohexan-1-ol
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- Inchi: 1S/C12H15BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2
- InChI Key: VGYAAWYHVAAJNX-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 167
- Topological Polar Surface Area: 20.2
- XLogP3: 3.3
trans-4-(4-Bromophenyl)cyclohexanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744604-1g |
4-(4-Bromophenyl)cyclohexan-1-ol |
86867-99-4 | 98% | 1g |
¥3830.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744604-100mg |
4-(4-Bromophenyl)cyclohexan-1-ol |
86867-99-4 | 98% | 100mg |
¥1195.00 | 2024-04-27 |
trans-4-(4-Bromophenyl)cyclohexanol Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on trans-4-(4-Bromophenyl)cyclohexanol
Professional Introduction to trans-4-(4-Bromophenyl)cyclohexanol (CAS No. 86867-99-4)
trans-4-(4-Bromophenyl)cyclohexanol, with the chemical formula C₁₃H₁₃BrO, is a significant compound in the field of pharmaceutical chemistry and biochemical research. This compound, identified by its CAS number 86867-99-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a bromine substituent on the phenyl ring and the cyclohexanol backbone suggests a versatile reactivity that makes it a valuable intermediate in synthetic chemistry.
The compound’s stereochemistry, specifically the trans configuration, plays a crucial role in its biological activity. The trans orientation of the cyclohexanol moiety can influence the molecule’s interactions with biological targets, making it an attractive candidate for further investigation. In recent years, there has been growing interest in exploring the pharmacological properties of such chiral compounds, particularly in the context of developing novel therapeutic agents.
Recent studies have highlighted the potential of trans-4-(4-Bromophenyl)cyclohexanol in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new derivatives with enhanced binding affinity and selectivity. For instance, modifications to the bromophenyl ring have been shown to modulate receptor interactions, which is crucial for designing drugs with improved efficacy and reduced side effects. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.
In addition to its pharmaceutical applications, trans-4-(4-Bromophenyl)cyclohexanol has been explored in materials science and chemical biology. Its ability to serve as a building block for more complex molecules makes it a valuable asset in synthetic organic chemistry. The bromine atom provides a handle for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. This flexibility has led to its use in developing new catalysts and ligands for various chemical transformations.
The compound’s relevance is further emphasized by its role in investigating molecular recognition processes. The interplay between the bromophenyl group and other functional moieties can be fine-tuned to study binding mechanisms at a molecular level. Such studies are essential for understanding how drugs interact with their targets and how this interaction can be optimized for therapeutic purposes. The insights gained from these investigations can accelerate the discovery of new drugs and improve existing treatments.
From a synthetic perspective, trans-4-(4-Bromophenyl)cyclohexanol offers a unique platform for exploring novel reaction pathways. Its incorporation into complex molecules has enabled the development of innovative synthetic strategies that were previously unattainable. These advancements highlight the compound’s importance as a tool for pushing the boundaries of organic synthesis. By providing chemists with a versatile intermediate, it facilitates the creation of new compounds with tailored properties.
The growing body of research on trans-4-(4-Bromophenyl)cyclohexanol underscores its significance in modern chemistry. As our understanding of its properties evolves, so too does its potential for application across multiple disciplines. Whether used in drug discovery, materials science, or fundamental research, this compound continues to inspire new avenues of exploration. Its unique combination of structural features and reactivity makes it a cornerstone in contemporary chemical investigations.
In conclusion, trans-4-(4-Bromophenyl)cyclohexanol, identified by its CAS number 86867-99-4, is a multifaceted compound with broad applications in pharmaceuticals and chemical research. Its stereochemistry, functional groups, and synthetic versatility make it an invaluable tool for scientists seeking to develop new molecules with improved properties. As research progresses, we can expect even more innovative uses for this compound, further solidifying its role as a key player in modern chemistry.
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